1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde
Description
Properties
Molecular Formula |
C7H5N3O |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-4-5-1-2-8-7-6(5)3-9-10-7/h1-4H,(H,8,9,10) |
InChI Key |
KOACOVHFOKQGHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1C=O)C=NN2 |
Origin of Product |
United States |
Preparation Methods
Pyridine Ring Formation on Preexisting Pyrazole Scaffolds
This approach utilizes 3-aminopyrazole derivatives as dinucleophiles reacting with 1,3-CCC-biselectrophiles. For example, 3-aminopyrazole reacts with dicarbonyl compounds (e.g., 2-chloro-3-pyridinecarboxaldehyde) to form the pyrazolo[3,4-b]pyridine core via sequential nucleophilic attacks and dehydration. The mechanism involves:
-
Nucleophilic attack by the amino group or β-carbon of pyrazole on a carbonyl electrophile.
-
Cyclization to form a six-membered intermediate.
A notable example involves reacting 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in dimethylformamide (DMF), achieving an 85% yield of the pyrazolo[3,4-b]pyridine core.
Pyrazole Ring Formation on Preexisting Pyridine Scaffolds
Alternative methods construct the pyrazole ring onto pyridine precursors. For instance, pyridine aldehydes undergo condensation with hydrazine derivatives to form the pyrazole moiety. This strategy is less common due to challenges in regioselectivity but offers flexibility in introducing substituents at specific positions.
Optimized Preparation Methods for 1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde
Cyclocondensation with Hydroxylamine Hydrochloride
Protocol (Adapted from CN105801574A):
-
Reactants : 2-Chloro-3-pyridinecarboxaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq).
-
Solvent : Dimethylformamide (DMF).
-
Conditions : Reflux at 110°C for 6–8 hours.
-
Workup : Precipitation with ice water, filtration, and recrystallization from ethanol.
-
Yield : 85%.
Mechanistic Insights :
Hydroxylamine acts as a catalyst, facilitating imine formation and subsequent cyclization. The chloro substituent at the pyridine’s 2-position directs regioselective pyrazole ring formation at the 3,4-position.
Hydrazine-Mediated Cyclization
Protocol (Adapted from PMC9000541):
-
Reactants : 3-Aminopyrazole (1.0 eq), 2-chloro-3-pyridinecarboxaldehyde (1.1 eq).
-
Solvent : Ethanol.
-
Conditions : Reflux at 80°C for 12 hours.
-
Workup : Column chromatography (silica gel, ethyl acetate/hexane).
-
Yield : 43–65%.
Limitations : Lower yields compared to hydroxylamine-mediated methods, attributed to competing side reactions and purification challenges.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Temperature | Yield | Scalability |
|---|---|---|---|---|---|
| Hydroxylamine HCl | Hydroxylamine HCl | DMF | 110°C | 85% | Industrial |
| Hydrazine Hydrate | None | Ethanol | 80°C | 43–65% | Lab-scale |
Key Observations :
-
Hydroxylamine-mediated synthesis offers superior yields and simpler purification (precipitation vs. chromatography).
-
Hydrazine routes provide modularity for introducing diverse substituents but require optimization to minimize byproducts.
Structural and Analytical Characterization
Critical data for this compound:
Industrial Applications and Modifications
The compound’s aldehyde group enables further functionalization:
-
Schiff base formation : Reacting with amines to generate imine derivatives for kinase inhibition.
-
Reduction : Converting the aldehyde to a hydroxymethyl group for enhanced solubility.
Patent WO2019121885A1 highlights derivatives of this scaffold as potent PDE1 inhibitors, underscoring its pharmaceutical relevance .
Chemical Reactions Analysis
With Active Methylene Compounds
1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde reacts with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form chalcone-like derivatives. For example:
-
Reaction with malononitrile : Produces 3-cyano-2-(1H-pyrazolo[3,4-b]pyridin-4-yl)acrylonitrile derivatives via Knoevenagel condensation .
-
Reaction with ethyl cyanoacetate : Yields ethyl 2-cyano-3-(1H-pyrazolo[3,4-b]pyridin-4-yl)acrylate, which can cyclize further under basic conditions .
With Amines and Hydrazines
-
Primary amines : Form Schiff bases (e.g., N-arylidene derivatives) under reflux in ethanol or toluene .
-
Hydrazines : Generate hydrazones, which are precursors to heterocyclic systems like pyrazolyloxadiazoles (e.g., 86 in Scheme 26 of ).
Oxidation Reactions
The aldehyde group undergoes oxidation to carboxylic acids or esters:
-
KMnO₄ oxidation : Converts 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde (43 ) to pyrazole-4-carboxylic acid (78 ) in water-pyridine medium. Subsequent esterification with ethanol/H⁺ yields ethyl esters (79 ) .
-
K₂Cr₂O₇ oxidation : Produces oxadiazole derivatives (e.g., 84 ) from 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehydes (3 ) .
6-endo-dig Cyclization
1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde participates in silver- or iodine-mediated cyclizations with alkynyl aldehydes to form fused heterocycles:
-
With 3-phenylpropiolaldehyde : Forms pyrazolo[3,4-b]pyridine frameworks via a cascade reaction (Scheme 8 in ).
-
Catalytic Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ : Enables efficient synthesis of pyrazolo[3,4-b]pyridines via condensation with indole derivatives .
| Reagent | Product Class | Yield (%) | Reference |
|---|---|---|---|
| AgNO₃ | Non-halogenated pyridines | 85–92 | |
| I₂ | Iodo-functionalized pyridines | 78–84 | |
| Fe₃O₄@MIL-101 | Novel pyrazolo-pyridines | 88–93 |
Hydroxyalkylation
The aldehyde group undergoes Friedel-Crafts-type hydroxyalkylation with aromatic rings (e.g., phenol derivatives) to yield diarylmethanol analogs .
Reduction
-
NaBH₄ reduction : Converts the aldehyde to a primary alcohol (e.g., 4-hydroxymethyl-1H-pyrazolo[3,4-b]pyridine) .
-
Catalytic hydrogenation : Produces 4-methyl derivatives using Pd/C or Raney Ni .
Key Reaction Pathways
-
Schiff Base Formation :
-
Oxidative Esterification :
-
Cyclization with Alkynyl Aldehydes :
Scientific Research Applications
Synthesis of 1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methods have been developed, including:
- Condensation Reactions : Utilizing aldehydes and pyrazole derivatives under acidic or basic conditions.
- Catalytic Methods : Employing metal-organic frameworks as catalysts to enhance yield and selectivity in solvent-free conditions .
Biological Activities
This compound exhibits a range of biological activities that make it a valuable scaffold for drug development:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 1H-pyrazolo[3,4-b]pyridine have shown significant cytotoxic effects against various cancer cell lines, including breast cancer models. The structure-activity relationship (SAR) indicates that specific substitutions at the 4-position enhance antiproliferative activity without affecting normal cells .
Antiviral and Antibacterial Properties
Compounds derived from 1H-pyrazolo[3,4-b]pyridine have demonstrated potent antiviral and antibacterial activities. They inhibit critical enzymes involved in viral replication and bacterial growth, making them promising candidates for the treatment of infectious diseases .
Enzyme Inhibition
The compound acts as an inhibitor of important enzymes such as phosphodiesterase-4 and neutrophil elastase. These inhibitory actions are crucial for developing treatments for inflammatory diseases and other conditions linked to enzyme dysregulation .
Antitumor Efficacy in Mouse Models
A study focused on new derivatives of 1H-pyrazolo[3,4-b]pyridine demonstrated their effectiveness in inhibiting tumor growth in vivo. The most potent analogs were found to significantly reduce tumor size in orthotopic breast cancer mouse models without systemic toxicity, suggesting their potential for clinical applications in cancer therapy .
Development of Antiviral Agents
Research has shown that certain derivatives possess strong antiviral activities against specific viral strains. These compounds could serve as lead molecules for developing new antiviral therapies, particularly in the context of emerging viral infections where existing treatments are ineffective .
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. For instance, some derivatives of this compound act as inhibitors of tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . The inhibition of these kinases can lead to the suppression of cancer cell growth.
Comparison with Similar Compounds
Key Insights :
- The aldehyde group offers broader synthetic flexibility compared to azide or chloride, enabling Schiff base formation or reductive amination.
- Carboxylic acid derivatives exhibit direct biological activity (e.g., PPAR activation), whereas the aldehyde requires further functionalization for therapeutic use .
Substituent Effects on Bioactivity
Key Insights :
Biological Activity
1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SARs), and therapeutic potentials.
Chemical Structure and Properties
This compound belongs to a class of heterocyclic compounds known for their bioactive properties. The presence of the pyrazole ring contributes to its lipophilicity and electronic characteristics, which are crucial for its biological interactions.
Antiparasitic Activity
Recent studies have explored the antiparasitic potential of derivatives of 1H-pyrazolo[3,4-b]pyridine against Trypanosoma cruzi, the causative agent of Chagas disease. A study evaluated several carbohydrazide derivatives derived from this scaffold and found that compounds 4a and 4b exhibited notable trypanocidal activity with an IC50 of 10.47 μM against the amastigote form of the parasite. In contrast, derivative 4c showed no activity due to the presence of an electron-withdrawing trifluoromethyl group at C-6, highlighting the importance of molecular modifications on biological efficacy .
Anticancer Activity
1H-Pyrazolo[3,4-b]pyridine derivatives have also been investigated for their anticancer properties. A compound identified as 15y was reported to inhibit TBK1 (TANK-binding kinase 1) with an IC50 value of 0.2 nM, demonstrating strong selectivity and significant antiproliferative effects across various cancer cell lines such as A172, U87MG, and Panc0504 . The structure-activity relationship studies indicated that specific substitutions at critical positions enhanced the anticancer activity through mechanisms involving apoptosis induction and inhibition of angiogenesis .
Antiviral and Antibacterial Properties
The antiviral and antibacterial activities of pyrazolo[3,4-b]pyridine derivatives have also been documented. These compounds were shown to inhibit important enzymes like phosphodiesterase-4 and neutrophil elastase, contributing to their therapeutic potential against viral infections and bacterial growth .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications on the pyrazolo[3,4-b]pyridine core significantly impact biological activity. For instance:
- Substituents at C-6 : Electron-withdrawing groups reduce activity against T. cruzi.
- Hydroxyl Groups : Enhance antiproliferative effects in certain cancer cell lines by improving solubility and interaction with biological targets .
Data Summary
| Compound | Biological Activity | IC50 Value (μM) | Target |
|---|---|---|---|
| 4a | Antiparasitic | Not specified | T. cruzi |
| 4b | Antiparasitic | 10.47 | Amastigote form |
| 15y | Anticancer | 0.2 | TBK1 |
| Various | Antiviral | Varies | Viral Enzymes |
Case Studies
- Antiparasitic Evaluation : In vitro studies demonstrated that derivatives 4a and 4b effectively targeted both trypomastigote and amastigote forms of T. cruzi, suggesting potential for developing new treatments for Chagas disease .
- Cancer Cell Line Studies : The compound 15y was highlighted as a potent TBK1 inhibitor with significant effects on cell proliferation in various cancer models, indicating its potential role in immune response modulation and cancer therapy .
Q & A
Q. What synthetic routes are commonly employed for preparing 1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde and its derivatives?
The compound is synthesized via cyclocondensation reactions using pyrazole-4-carbaldehydes as building blocks. For example, Aly et al. demonstrated that 5-azido-substituted pyrazole-carbaldehydes react with hydrazine hydrate under reflux in ethanol with acetic acid to yield fused pyrazolo-pyridine systems. Reaction conditions (temperature, solvent, catalysts) significantly influence product regioselectivity and yield .
Q. How can researchers characterize the physicochemical properties of this compound?
Key characterization methods include:
- Spectroscopy : NMR (¹H/¹³C) for structural confirmation, IR for aldehyde functional group identification.
- Mass spectrometry : To verify molecular weight (e.g., 147.1341 g/mol for the 5-carboxaldehyde derivative) .
- Chromatography : HPLC or GC-MS for purity assessment, especially after synthesis or purification .
Q. What safety protocols are critical when handling pyrazolo-pyridine derivatives in the lab?
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Perform reactions involving toxic intermediates (e.g., azides) in fume hoods or gloveboxes.
- Dispose of waste via certified chemical disposal services to mitigate environmental risks .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in pyrazolo-pyridine derivatization?
Contradictory outcomes, such as varying regioselectivity under different temperatures, highlight the need for systematic optimization. For instance, room-temperature reactions with iodine catalysts favor aminated products, while reflux conditions promote cyclization . DOE (Design of Experiments) approaches are recommended to evaluate solvent polarity, catalyst loading, and temperature gradients.
Q. What strategies are effective for resolving structural ambiguities in pyrazolo-pyridine derivatives?
- X-ray crystallography : Resolve regiochemical uncertainties in fused-ring systems.
- Density Functional Theory (DFT) : Predict and validate electronic structures and reaction pathways.
- Isotopic labeling : Trace reaction mechanisms (e.g., aldehyde group reactivity) .
Q. How can researchers design pyrazolo-pyridine analogs for selective kinase inhibition (e.g., FGFR or ALK-L1196M)?
- Structure-activity relationship (SAR) studies : Modify substituents at positions 3 and 4 to enhance binding affinity. For example, bulky groups at position 3 improve FGFR1 selectivity by occupying hydrophobic pockets .
- Molecular docking : Use crystal structures of target kinases (e.g., PDB: 3KR8 for FGFR1) to guide analog design .
Q. What methodologies are recommended for evaluating the therapeutic potential of pyrazolo-pyridine derivatives in disease models?
- In vitro assays : Measure IC₅₀ values against enzyme targets (e.g., sGC activation for cardiovascular applications) .
- In vivo models : Use murine Chagas’ disease models to assess antichagasic activity, as demonstrated for related analogs .
- ADMET profiling : Assess metabolic stability (CYP450 assays) and toxicity (hERG inhibition) early in development .
Q. How can purification challenges (e.g., polymorphic forms or impurities) be addressed in scale-up processes?
- Crystallization optimization : Use anti-solvent addition or temperature cycling to isolate stable polymorphs.
- Chromatographic techniques : Prep-HPLC with C18 columns for high-purity isolation.
- Patent-based methods : Refer to patented purification workflows for structurally related carbamates .
Data Contradiction & Validation
Q. How should researchers reconcile discrepancies in reported biological activities of pyrazolo-pyridine derivatives?
- Cross-validate assays : Repeat experiments using standardized protocols (e.g., ATP concentration in kinase assays).
- Control compounds : Include reference inhibitors (e.g., BAY 41-2272 for sGC studies) to benchmark activity .
- Meta-analysis : Compare data across peer-reviewed studies to identify trends (e.g., substituent effects on potency) .
Q. What analytical approaches confirm the absence of regioisomeric byproducts in final compounds?
- 2D NMR (HSQC, HMBC) : Assign coupling patterns to distinguish between regioisomers.
- LC-MS/MS : Detect trace byproducts with similar retention times but distinct fragmentation profiles .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
